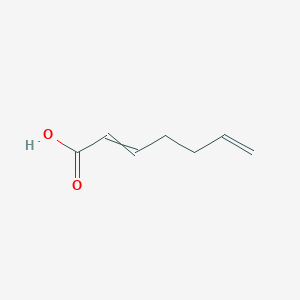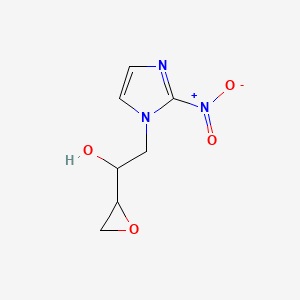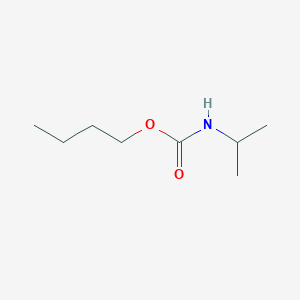
2-Naphthalenecarboxylicacid, 1-(4-fluorobenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylicacid, 1-(4-fluorobenzoyl)- is an organic compound with the molecular formula C18H11FO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a fluorobenzoyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylicacid, 1-(4-fluorobenzoyl)- typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes a Friedel-Crafts acylation reaction with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the 4-fluorobenzoyl group to the naphthalene ring.
Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions. This step introduces the carboxylic acid group to the naphthalene ring, yielding the final product.
Industrial Production Methods
Industrial production of 2-Naphthalenecarboxylicacid, 1-(4-fluorobenzoyl)- follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the product. Key factors include the choice of solvents, reaction temperature, pressure, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylicacid, 1-(4-fluorobenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted naphthalene derivatives.
Scientific Research Applications
2-Naphthalenecarboxylicacid, 1-(4-fluorobenzoyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylicacid, 1-(4-fluorobenzoyl)- involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting or activating their functions. The naphthalene ring structure allows for π-π interactions with aromatic amino acids in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylicacid: Lacks the fluorobenzoyl group, resulting in different chemical properties and reactivity.
1-Naphthalenecarboxylicacid, 1-(4-fluorobenzoyl)-: Similar structure but with the carboxylic acid group in a different position, leading to variations in reactivity and applications.
4-Fluorobenzoyl chloride: Used as a reagent in the synthesis of various fluorinated compounds.
Uniqueness
2-Naphthalenecarboxylicacid, 1-(4-fluorobenzoyl)- is unique due to the presence of both the naphthalene ring and the fluorobenzoyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
3851-52-3 |
|---|---|
Molecular Formula |
C18H11FO3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1-(4-fluorobenzoyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H11FO3/c19-13-8-5-12(6-9-13)17(20)16-14-4-2-1-3-11(14)7-10-15(16)18(21)22/h1-10H,(H,21,22) |
InChI Key |
MTLLLPNFQHVOSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)C3=CC=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide](/img/structure/B13994989.png)



![2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane](/img/structure/B13995021.png)
![[(Prop-2-en-1-yl)sulfanyl]acetyl chloride](/img/structure/B13995030.png)
![Dimethyl [(anthracen-9-yl)methylidene]propanedioate](/img/structure/B13995036.png)


